Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Description

IUPAC Nomenclature and Molecular Architecture

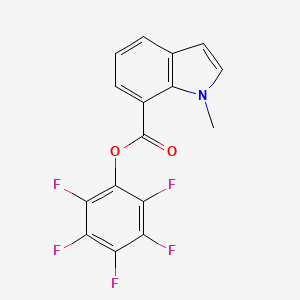

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being (2,3,4,5,6-pentafluorophenyl) 1-methylindole-7-carboxylate. This nomenclature precisely reflects the molecular architecture, indicating the substitution pattern and connectivity of the heterocyclic framework. Alternative systematic names include 1-methyl-7-indolecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester and pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, all of which describe the same molecular entity.

The molecular formula C₁₆H₈F₅NO₂ reveals the precise atomic composition, with a molecular weight of 341.23 grams per mole. The Chemical Abstracts Service registry number 941716-96-7 provides a unique identifier for this compound in chemical databases. The molecular architecture consists of three distinct structural domains: the 1-methylindole nucleus, the carboxylate linking group, and the pentafluorophenyl moiety.

The indole portion features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with methyl substitution at the nitrogen atom (position 1) and carboxylate functionality at position 7. The pentafluorophenyl group represents a benzene ring bearing fluorine atoms at all five available positions (2,3,4,5,6), creating a highly electron-deficient aromatic system. The ester linkage connects these two contrasting electronic environments through a carbonyl bridge.

The simplified molecular-input line-entry system representation CN1C=CC2=C1C(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F provides a linear notation of the molecular connectivity. The International Chemical Identifier InChI=1S/C16H8F5NO2/c1-22-6-5-7-3-2-4-8(14(7)22)16(23)24-15-12(20)10(18)9(17)11(19)13(15)21/h2-6H,1H3 offers a standardized representation that enables unambiguous structural identification.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-methylindole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F5NO2/c1-22-6-5-7-3-2-4-8(14(7)22)16(23)24-15-12(20)10(18)9(17)11(19)13(15)21/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOKRSIJVAQHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640447 | |

| Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-96-7 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate typically involves:

- Step 1: Preparation or procurement of the 1-methyl-1H-indole-7-carboxylic acid intermediate.

- Step 2: Activation of the carboxylic acid as a pentafluorophenyl ester.

- Step 3: Purification and characterization.

This approach ensures selective esterification at the carboxylate position while maintaining the methylation at the indole nitrogen.

Preparation of 1-methyl-1H-indole-7-carboxylic acid

The 1-methyl-1H-indole-7-carboxylic acid is the key precursor. Its preparation involves:

N-Methylation of Indole:

Indole or indole derivatives are methylated at the nitrogen position to prevent side reactions during subsequent esterification steps. Literature reports various methylation methods, including methyl iodide or dimethyl carbonate-mediated methylation with ionic liquid catalysis for green chemistry approaches.

For example, a patented method describes methylation using dimethyl carbonate as a green reagent and ionic liquids as catalysts, which offers mild conditions and reduced toxicity compared to traditional reagents like methyl iodide or chloroformates.Carboxylation at the 7-position:

The introduction of the carboxyl group at the 7-position of the indole ring is generally achieved via directed lithiation or transition metal-catalyzed carboxylation, followed by acidification to yield the carboxylic acid.Purification:

The intermediate acid is purified by crystallization or chromatographic techniques to ensure high purity for the esterification step.

Esterification with Pentafluorophenol

The critical step is the formation of the pentafluorophenyl ester. This is typically done by:

Activation of the Carboxylic Acid:

The carboxylic acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC), or by converting the acid to an acid chloride intermediate using reagents like oxalyl chloride or thionyl chloride.Reaction with Pentafluorophenol:

The activated acid intermediate is then reacted with pentafluorophenol to form the pentafluorophenyl ester. Pentafluorophenyl esters are known for their excellent leaving group ability and stability, making them valuable intermediates in peptide synthesis and other coupling reactions.Reaction Conditions:

The esterification is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis. The reaction temperature is maintained from 0°C to room temperature to optimize yield and minimize side reactions.Purification:

The product is purified by column chromatography or recrystallization, often yielding a product with purity around 97% as per commercial specifications.

Alternative and Green Chemistry Approaches

Recent advances emphasize environmentally friendly methods:

Ionic Liquid Catalysis:

The use of ionic liquids as catalysts in methylation and esterification steps reduces the need for hazardous reagents and solvents. For example, methylation of indole derivatives using dimethyl carbonate and ionic liquids has been reported with good yields and mild conditions.Avoidance of Toxic Reagents:

Traditional reagents like phosgene or methyl chloroformate are replaced by safer alternatives such as dimethyl carbonate or carbodiimides in modern protocols.

Summary Table of Preparation Steps and Conditions

Research Findings and Analytical Data

Purity and Yield:

Commercially available this compound is typically obtained at 97% purity with yields depending on the scale and method.Spectroscopic Characterization:

The compound is characterized by NMR, IR, and mass spectrometry to confirm the ester formation and methylation at the nitrogen. The pentafluorophenyl group shows characteristic fluorine signals in $$^{19}F$$ NMR, while the indole moiety is confirmed by $$^{1}H$$ and $$^{13}C$$ NMR.Stability: Pentafluorophenyl esters are stable under dry conditions but sensitive to moisture, requiring careful handling and storage in amber glass bottles to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form reduced indole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted indole derivatives.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features enhance its reactivity and biological activity, making it suitable for developing drugs targeting various diseases.

Case Studies

- Anticancer Activity : Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. For example, compounds derived from this structure have shown potent activity against acute myeloid leukemia (AML) and glioblastoma (GBM), with IC50 values demonstrating strong cell-killing potency .

- Antiviral Properties : The compound's derivatives have been evaluated for antiviral activities, particularly against influenza viruses. In vitro studies have shown effectiveness comparable to established antiviral agents .

Biological Studies

Mechanism of Action

Indole derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. This compound has been studied for its ability to bind to specific receptors involved in cellular signaling and disease pathology.

Applications in Research

- Pathway Analysis : The compound is utilized in studies investigating indole-based biological mechanisms, providing insights into its role in cell proliferation and apoptosis .

- Inhibitory Studies : It has been employed as an inhibitor in studies targeting protein tyrosine kinases, showcasing its potential in regulating signaling pathways associated with cancer progression .

Material Science

Development of Advanced Materials

this compound is also explored for its applications in material science. The unique electronic properties conferred by the pentafluorophenyl group allow for the development of materials with specific optical and electronic characteristics.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can enhance their thermal stability and electrical conductivity, making them suitable for applications in electronic devices and sensors .

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.

Reactions Involved

- Nucleophilic Substitution : The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted indole derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to yield oxidized derivatives or reduction to form reduced indole derivatives, expanding the library of available compounds for further research.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The presence of the pentafluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

a. 6-(4-Fluorophenyl)-1-methyl-1H-indole-7-carboxylic acid (5ai)

- Synthesis : Prepared via ruthenium-catalyzed C–H arylation of 1-methyl-1H-indole-7-carboxylic acid with 1-fluoro-4-iodobenzene, yielding 83% .

- Key Differences : Replaces the pentafluorophenyl ester with a carboxylic acid and a single fluorophenyl group. The absence of the ester reduces lipophilicity, while the carboxylic acid enhances aqueous solubility.

b. Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

- Structure: Features a trifluoromethyl group at position 7 and a methyl ester at position 3 (C11H8NO2F3, MW: 243.18 g/mol) .

- Comparison : The trifluoromethyl group is less sterically demanding than pentafluorophenyl but similarly electron-withdrawing. The ester position (3 vs. 7) alters reactivity in further derivatization.

c. Ethyl 3-formyl-1H-indole-7-carboxylate

Physical and Chemical Properties

Crystallographic Considerations

The electron-rich fluorine atoms in pentafluorophenyl groups can influence crystal packing and intermolecular interactions. Programs like SHELX are widely used for refining such structures, particularly for small molecules and high-resolution macromolecular data .

Biological Activity

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects through various mechanisms, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pentafluorophenyl group that enhances its lipophilicity and biological interaction potential. The indole moiety is known for its ability to interact with a variety of biological targets .

The biological activity of this compound can be attributed to its interaction with multiple receptors and pathways:

- Receptor Binding : Indole derivatives have been shown to bind with high affinity to various receptors, influencing cellular signaling pathways involved in inflammation, cancer progression, and metabolic regulation .

- Biochemical Pathways : The compound is known to modulate key biochemical pathways such as apoptosis, angiogenesis, and immune response modulation. These interactions can lead to significant therapeutic effects, including anticancer and anti-inflammatory activities .

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies:

- In vitro studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation across various cell lines. For instance, compounds related to this structure have been reported to exhibit IC50 values ranging from 3 to 20 µM against breast cancer cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 7 - 20 | Anticancer |

| HepG2 | < 10 | Anticancer |

| HCT-116 | < 10 | Anticancer |

Antiviral and Anti-inflammatory Properties

The compound's antiviral activity has been linked to its ability to interfere with viral replication processes. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general characteristics of indole derivatives suggest that they possess favorable absorption and distribution profiles due to their lipophilic nature. However, further studies are necessary to elucidate the ADME (Absorption, Distribution, Metabolism, Excretion) properties specific to this compound .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in MCF-7 cells. The results indicated that treatment led to a decrease in cell viability correlating with increased concentrations of the compound .

- Inflammatory Disease Model : In an animal model of inflammation, this compound was shown to reduce edema and inflammatory markers significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, and how can purity be validated?

- Methodology : The compound is typically synthesized via esterification of 1-methyl-1H-indole-7-carboxylic acid with pentafluorophenol using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous conditions. Post-synthesis, purity can be validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR spectroscopy to confirm the absence of unreacted pentafluorophenol . LC-MS analysis is critical for detecting hydrolyzed byproducts, as pentafluorophenyl esters are prone to hydrolysis under basic or aqueous conditions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indole and pentafluorophenyl moieties.

- ¹⁹F NMR : Monitor the five distinct fluorine environments (δ -140 to -160 ppm) to confirm ester bond integrity .

- FTIR : Validate the carbonyl stretch (~1740 cm⁻¹) and absence of free carboxylic acid O-H stretches (~2500-3300 cm⁻¹) .

Q. How can researchers ensure stability during storage and handling?

- Methodology : Store the compound under inert gas (argon) at -20°C in amber vials to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation kinetics. Use Karl Fischer titration to verify moisture content in bulk samples .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pentafluorophenyl ester in conjugation reactions?

- Methodology : The electron-withdrawing pentafluorophenyl group enhances electrophilicity of the carbonyl, facilitating nucleophilic acyl substitution. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH and solvent polarities (DMF vs. THF) can elucidate reaction rates with amines or alcohols. Compare activation energies (DFT calculations) for ester vs. non-fluorinated analogs to quantify electronic effects .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for fluorine atoms. Use the SQUEEZE tool in PLATON to model disordered solvent .

- Validation : Check for π-π stacking between indole and pentafluorophenyl groups using Mercury software .

Q. How to address contradictions in spectral data during functionalization studies?

- Methodology : Cross-validate using orthogonal techniques:

- If ¹H NMR suggests incomplete conjugation but ¹⁹F NMR shows full consumption of the ester, perform MALDI-TOF MS to detect side reactions (e.g., hydrolysis or dimerization).

- Use ATR-FTIR to confirm ester C=O retention and absence of new carbonyl bands from byproducts .

Q. What computational strategies predict solubility and bioavailability?

- Methodology :

- Solubility : Apply COSMO-RS theory with Gaussian09 to compute solvation free energy in water and DMSO. Compare with experimental shake-flask data .

- Bioavailability : Use SwissADME to predict logP (clogP ~3.2) and permeability (Rule of Five violations). Molecular dynamics simulations (GROMACS) can model membrane interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.